REACTION_CXSMILES
|
[Si]([O:8][C:9]1[CH:10]=[C:11]([CH:35]=[CH:36][CH:37]=1)[CH2:12][N:13]1[C:17]([CH3:19])([CH3:18])[C:16](=[O:20])[N:15]([C:21]2[CH:22]=[N:23][N:24]([CH2:26][C:27]3[C:28]([CH3:33])=[N:29][O:30][C:31]=3[CH3:32])[CH:25]=2)[C:14]1=[O:34])(C(C)(C)C)(C)C.Cl>CO>[CH3:33][C:28]1[C:27]([CH2:26][N:24]2[CH:25]=[C:21]([N:15]3[C:16](=[O:20])[C:17]([CH3:19])([CH3:18])[N:13]([CH2:12][C:11]4[CH:35]=[CH:36][CH:37]=[C:9]([OH:8])[CH:10]=4)[C:14]3=[O:34])[CH:22]=[N:23]2)=[C:31]([CH3:32])[O:30][N:29]=1
|
Name
|
1-(3-(tert-butyldimethylsilyloxy)benzyl)-3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-5,5-dimethylimidazolidine-2,4-dione
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC=1C=C(CN2C(N(C(C2(C)C)=O)C=2C=NN(C2)CC=2C(=NOC2C)C)=O)C=CC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 16 hours at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool down to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethanol
|
Type
|
CUSTOM
|
Details
|
recrystallized at 4° C.
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=C1CN1N=CC(=C1)N1C(N(C(C1=O)(C)C)CC1=CC(=CC=C1)O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.67 mmol | |
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |